![molecular formula C8H10N6 B13070772 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazine and triazole rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using halogenated reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Pyrazin-2-yl)ethylidenehydrazine: This compound also features a pyrazine ring but differs in its hydrazine moiety.
2-[3-(1-(Quinazolin-4-yl)amino)ethyl]pyrazin-2-ylthiazole-5-carbonitrile: This compound includes a quinazoline ring and is used as a pesticide.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of this compound lies in its combination of pyrazine and triazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10N6 |
|---|---|
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
1-(2-pyrazin-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c9-8-12-6-14(13-8)4-1-7-5-10-2-3-11-7/h2-3,5-6H,1,4H2,(H2,9,13) |
InChI-Schlüssel |
HWOFEOAQLZJUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)CCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



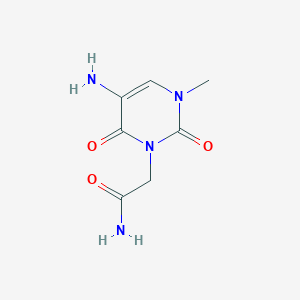
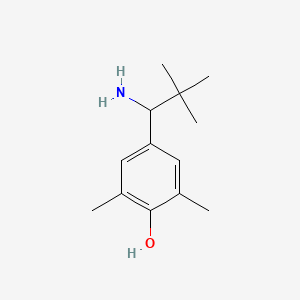
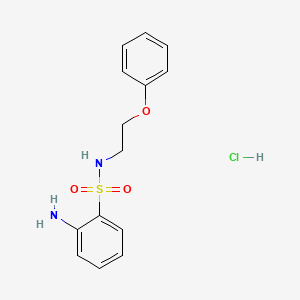
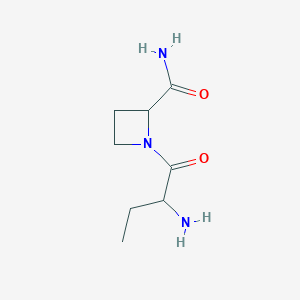
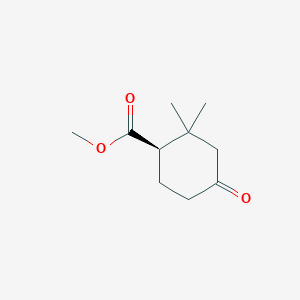
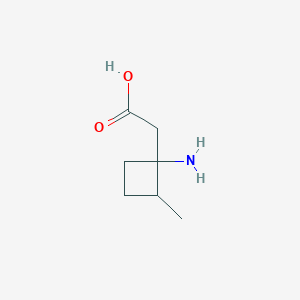
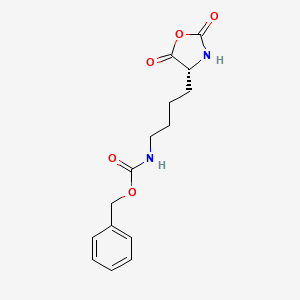
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)


![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
